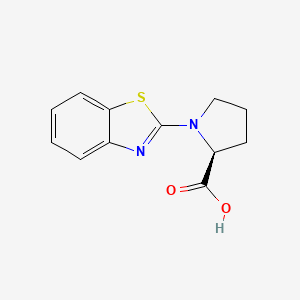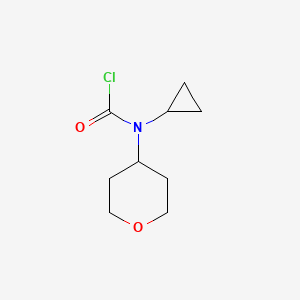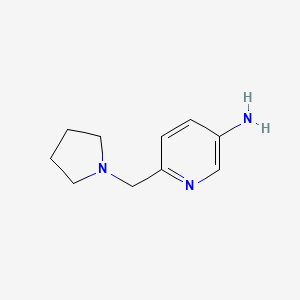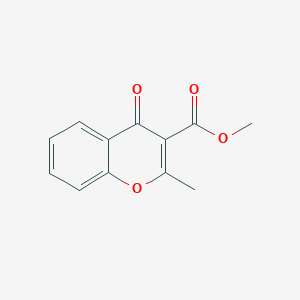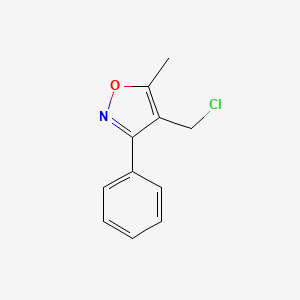
Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- is a heterocyclic compound featuring an isoxazole ring substituted with a chloromethyl group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-phenyl-2-propyn-1-ol with chloromethyl methyl ether in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products.
化学反応の分析
Types of Reactions
Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The isoxazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, azides, thiocyanates, and other heterocyclic compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The isoxazole ring may also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl-: Unique due to its specific substitution pattern on the isoxazole ring.
4-(Chloromethyl)-5-methyl-3-phenylpyrazole: Similar structure but with a pyrazole ring instead of an isoxazole ring.
4-(Chloromethyl)-5-methyl-3-phenylimidazole: Contains an imidazole ring, offering different chemical properties and reactivity.
Highlighting Uniqueness
Isoxazole, 4-(chloromethyl)-5-methyl-3-phenyl- is unique due to its combination of a chloromethyl group, a methyl group, and a phenyl group on the isoxazole ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
4-(chloromethyl)-5-methyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C11H10ClNO/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChIキー |
JWKCILZSCSQYSH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B8732906.png)
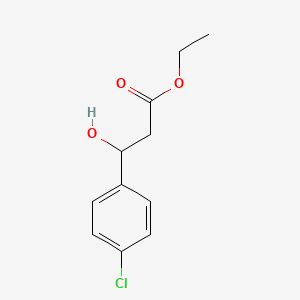
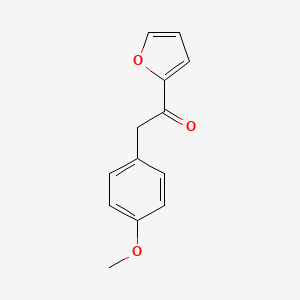
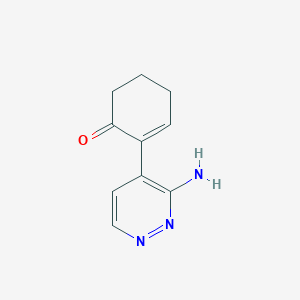
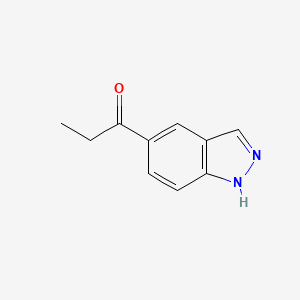
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-, methyl ester](/img/structure/B8732932.png)
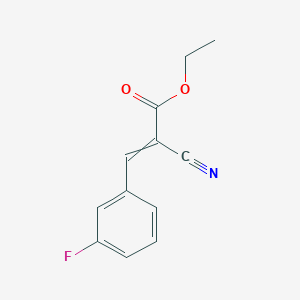
![trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane](/img/structure/B8732950.png)
![3,4-dimethoxy-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B8732958.png)
![3-[4-(Acetyloxy)-3,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B8732959.png)
